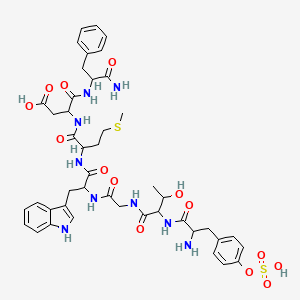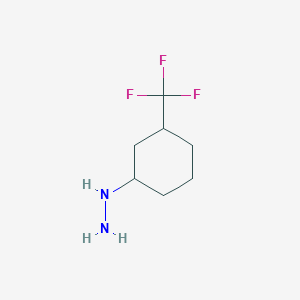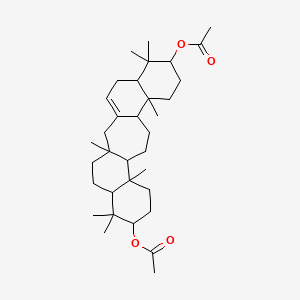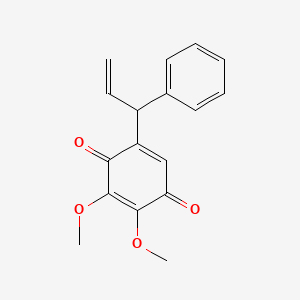![molecular formula C28H20Cl6N4O7 B12294368 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate CAS No. 126198-65-0](/img/structure/B12294368.png)
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジクロロフェニル)-5-(トリクロロメチル)-1,2,4-トリアゾール-3-カルボン酸と2-[4-[(6-クロロ-1,3-ベンゾオキサゾール-2-イル)オキシ]フェノキシ]プロパン酸エチルは、複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(2,4-ジクロロフェニル)-5-(トリクロロメチル)-1,2,4-トリアゾール-3-カルボン酸の合成は、通常、酸性条件下で2,4-ジクロロフェニルヒドラジンとトリクロロ酢酸を反応させ、続いて環化してトリアゾール環を形成することによって行われます。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
2-[4-[(6-クロロ-1,3-ベンゾオキサゾール-2-イル)オキシ]フェノキシ]プロパン酸エチルは、硫酸などの強酸触媒の存在下、2-[4-[(6-クロロ-1,3-ベンゾオキサゾール-2-イル)オキシ]フェノキシ]プロパン酸とエタノールをエステル化することによって合成されます。反応は、通常、エステル化を完了させるために還流条件下で行われます。
工業生産方法
これらの化合物の工業生産方法は、多くの場合、大規模なバッチまたは連続フロープロセスを含みます。これらの方法は、収率を最大化し、廃棄物を最小限に抑えるように設計されており、多くの場合、高性能液体クロマトグラフィー (HPLC) などの高度な技術を組み込んで精製と品質管理を行っています。
化学反応の分析
反応の種類
1-(2,4-ジクロロフェニル)-5-(トリクロロメチル)-1,2,4-トリアゾール-3-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は一般的であり、塩素原子は他の求核剤に置換されることがあります。
2-[4-[(6-クロロ-1,3-ベンゾオキサゾール-2-イル)オキシ]フェノキシ]プロパン酸エチルも同様の反応を起こします。
加水分解: エステル基は加水分解されて対応するカルボン酸を生成することができます。
置換: クロロ基は、適切な条件下で他の求核剤によって置換されることがあります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
触媒: エステル化と加水分解反応のために、硫酸、塩酸。
主要な生成物
酸化生成物: カルボン酸、ケトン。
還元生成物: アルコール、アミン。
置換生成物: 使用される求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
1-(2,4-ジクロロフェニル)-5-(トリクロロメチル)-1,2,4-トリアゾール-3-カルボン酸と2-[4-[(6-クロロ-1,3-ベンゾオキサゾール-2-イル)オキシ]フェノキシ]プロパン酸エチルは、科学研究において数多くの用途があります。
化学: これらの化合物は、より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗真菌作用を含む潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。
産業: これらの化合物は、新素材の開発やさまざまな工業プロセスにおける添加剤として使用されています。
作用機序
これらの化合物の作用機序は、特定の分子標的との相互作用を含みます。たとえば、1-(2,4-ジクロロフェニル)-5-(トリクロロメチル)-1,2,4-トリアゾール-3-カルボン酸は、活性部位に結合することにより、特定の酵素を阻害する可能性があります。これにより、酵素の活性が阻害されます。2-[4-[(6-クロロ-1,3-ベンゾオキサゾール-2-イル)オキシ]フェノキシ]プロパン酸エチルは、細胞受容体と相互作用し、シグナル伝達経路を調節し、細胞機能に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 1-(2,4-ジクロロフェニル)-3-(2-メトキシエチル)尿素
- 2-(2,4-ジクロロフェニル)-1-(2-メトキシフェニル)-1-(2-ピリジニル)-2-プロパノール
独自性
1-(2,4-ジクロロフェニル)-5-(トリクロロメチル)-1,2,4-トリアゾール-3-カルボン酸と2-[4-[(6-クロロ-1,3-ベンゾオキサゾール-2-イル)オキシ]フェノキシ]プロパン酸エチルは、その特定の化学構造により、異なる反応性と生物活性を示すため、ユニークです。
特性
CAS番号 |
126198-65-0 |
|---|---|
分子式 |
C28H20Cl6N4O7 |
分子量 |
737.2 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5.C10H4Cl5N3O2/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18;11-4-1-2-6(5(12)3-4)18-9(10(13,14)15)16-7(17-18)8(19)20/h4-11H,3H2,1-2H3;1-3H,(H,19,20) |
InChIキー |
ZGWQTZKIEJCSPH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl.C1=CC(=C(C=C1Cl)Cl)N2C(=NC(=N2)C(=O)O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)

![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)




![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)


